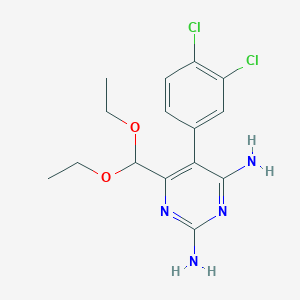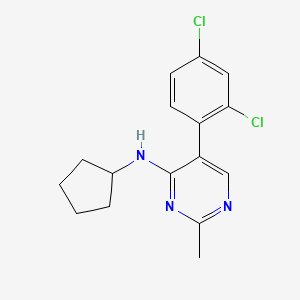![molecular formula C32H33N5O7 B12912603 N-[N-(Triphenylmethyl)glycylglycyl]cytidine CAS No. 62102-12-9](/img/structure/B12912603.png)
N-[N-(Triphenylmethyl)glycylglycyl]cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[N-(Triphenylmethyl)glycylglycyl]cytidine is a synthetic compound with the molecular formula C32H33N5O7. It is a derivative of cytidine, a nucleoside molecule that plays a crucial role in cellular processes. The compound is characterized by the presence of a triphenylmethyl group attached to a glycylglycyl moiety, which is further linked to cytidine. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Triphenylmethyl)glycylglycyl]cytidine typically involves multiple steps, starting with the protection of glycine to form N-(Triphenylmethyl)glycine. This intermediate is then coupled with another glycine molecule to form N-(Triphenylmethyl)glycylglycine. Finally, this dipeptide is conjugated with cytidine under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Advanced purification techniques such as chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
N-[N-(Triphenylmethyl)glycylglycyl]cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The triphenylmethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while substitution reactions can produce a variety of functionalized cytidine compounds .
科学的研究の応用
N-[N-(Triphenylmethyl)glycylglycyl]cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a tool for investigating nucleoside metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
作用機序
The mechanism of action of N-[N-(Triphenylmethyl)glycylglycyl]cytidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating nucleoside metabolism and influencing cellular processes. The triphenylmethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets .
類似化合物との比較
Similar Compounds
N-(Triphenylmethyl)glycine: A precursor in the synthesis of N-[N-(Triphenylmethyl)glycylglycyl]cytidine, used in peptide synthesis.
N-(Triphenylmethyl)glycylglycine: An intermediate in the synthesis process, also used in peptide synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines a triphenylmethyl-protected dipeptide with cytidine. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
62102-12-9 |
|---|---|
分子式 |
C32H33N5O7 |
分子量 |
599.6 g/mol |
IUPAC名 |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-[[2-(tritylamino)acetyl]amino]acetamide |
InChI |
InChI=1S/C32H33N5O7/c38-20-24-28(41)29(42)30(44-24)37-17-16-25(36-31(37)43)35-27(40)18-33-26(39)19-34-32(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,24,28-30,34,38,41-42H,18-20H2,(H,33,39)(H,35,36,40,43)/t24-,28-,29-,30-/m1/s1 |
InChIキー |
BRJSSLGDKVKUSJ-BBAUSIIJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)NC4=NC(=O)N(C=C4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)NC4=NC(=O)N(C=C4)C5C(C(C(O5)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)



![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)





